3alpha,17-Dihydroxy-5alpha-pregnan-20-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDFQLSEHWIRK-JRRMKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290974 | |
| Record name | 5alpha-Pregnane-3α,17alpha-diol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-65-9 | |
| Record name | (3α,5α)-3,17-Dihydroxypregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,17-Dihydroxy-5alpha-pregnan-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Pregnane-3α,17alpha-diol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,17-dihydroxy-5α-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of 3α,17 Dihydroxy 5α Pregnan 20 One
Precursor Substrates and Enzymatic Conversions
The biosynthesis of 3α,17-Dihydroxy-5α-pregnan-20-one is characterized by a series of specific enzymatic reactions acting on precursor steroids. This process is a key part of a larger metabolic route for producing potent androgens.
3α,17-Dihydroxy-5α-pregnan-20-one is a key metabolic intermediate in the "androgen backdoor pathway". wikipedia.org This pathway is an alternative route for the synthesis of the potent androgen 5α-dihydrotestosterone (DHT) from C21 steroids, which notably bypasses the conventional intermediates like androstenedione (B190577) and testosterone (B1683101). wikipedia.orgwikipedia.org The backdoor pathway is crucial for normal male genital development in humans. wikipedia.org In this pathway, 17α-hydroxyprogesterone (17-OHP) is converted through a series of intermediates, including 3α,17-Dihydroxy-5α-pregnan-20-one, ultimately leading to DHT. wikipedia.orgwikipedia.org The general sequence of the backdoor pathway proceeds as follows: 17-OHP → 5α-pregnan-17α-ol-3,20-dione → 3α,17-Dihydroxy-5α-pregnan-20-one → androsterone (B159326) → 5α-androstane-3α,17β-diol → DHT. wikipedia.orgwikipedia.org
The immediate precursor to 3α,17-Dihydroxy-5α-pregnan-20-one is 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgwikipedia.org The formation of 3α,17-Dihydroxy-5α-pregnan-20-one occurs via the 3α-reduction of 5α-Pregnan-17α-ol-3,20-dione. plos.org This specific conversion is a critical step that continues the metabolic cascade within the backdoor pathway.
The conversion of 5α-Pregnan-17α-ol-3,20-dione to 3α,17-Dihydroxy-5α-pregnan-20-one is catalyzed by reductive 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes. wikipedia.org Several specific enzymes have been identified as facilitating this reaction. The aldo-keto reductase isozymes AKR1C2 and AKR1C4 are key enzymes that perform this 3α-reduction. wikipedia.orgwikipedia.orgplos.org Additionally, the enzyme 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), which also possesses 3α-HSD activity, is involved in this conversion. wikipedia.orgwikipedia.org These enzymes utilize NADH and/or NADPH as cofactors to reduce the ketone group at the C3 position. genecards.orguniprot.org
| Enzyme | Full Name | Function in Pathway |
| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | Catalyzes the 3α-reduction of 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgwikipedia.orgplos.org |
| AKR1C4 | Aldo-Keto Reductase Family 1 Member C4 | Catalyzes the 3α-reduction of 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgwikipedia.orgplos.org |
| HSD17B6 | Hydroxysteroid 17-Beta Dehydrogenase 6 | Exhibits 3α-HSD activity, contributing to the conversion of 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgwikipedia.org |
The initiation of the backdoor pathway leading to the synthesis of 3α,17-Dihydroxy-5α-pregnan-20-one involves a crucial 5α-reduction step. wikipedia.org Unlike the classical androgen pathway where 5α-reduction is the final step converting testosterone to DHT, in the backdoor pathway, this reduction occurs near the beginning of the sequence. wikipedia.org Specifically, 17α-hydroxyprogesterone (17-OHP) undergoes 5α-reduction to form 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgplos.org This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1). wikipedia.orgplos.org This initial 5α-reduction is a rate-limiting step that commits the precursor to the backdoor metabolic route. ebi.ac.uk
Endogenous Production Sites and Regulation
The synthesis of 3α,17-Dihydroxy-5α-pregnan-20-one and other neurosteroids occurs in several key locations throughout the body, reflecting its diverse physiological relevance.
The compound 3α,17-dihydroxy-5α-pregnan-20-one, also known as 17α-hydroxyallopregnanolone, is an endogenous steroid that plays a significant role as an intermediate in the alternative "backdoor" pathway of androgen biosynthesis. wikipedia.org This pathway allows for the production of potent androgens such as dihydrotestosterone (B1667394) (DHT) from progesterone (B1679170) and 17α-hydroxyprogesterone (17-OHP) without the involvement of testosterone as an intermediate. wikipedia.orgwikipedia.org
Ovarian Biosynthesis and Prepubertal Development
Research has shown that the ovary is a site of 3α,17-dihydroxy-5α-pregnan-20-one biosynthesis, particularly during the prepubertal period. In immature rat ovaries, this compound has been identified as a major metabolite of progesterone. ebi.ac.uk Studies involving the incubation of ovarian homogenates from late prepubertal rats with progesterone have demonstrated the formation of 5α-reduced C19-steroids, with 3α,17-dihydroxy-5α-pregnan-20-one being a key intermediate in this pathway. This suggests a potential role for the backdoor pathway and its metabolites in the developmental processes occurring before puberty.
The production of 5α-androstane-3α,17β-diol in immature rat ovaries is thought to occur through a pathway where 5α-reduced pregnanes, including 3α,17-dihydroxy-5α-pregnan-20-one, serve as intermediates. ebi.ac.uk This highlights the activity of this specific metabolic route within the ovarian tissue during a critical developmental window.
Influence of Estrogens on Steroidogenic Enzyme Activities
The biosynthesis of 3α,17-dihydroxy-5α-pregnan-20-one is dependent on the activity of key steroidogenic enzymes, which can be modulated by other hormones, notably estrogens. The two primary enzymes involved in the formation of this compound are 5α-reductase and 17α-hydroxylase/17,20-lyase (CYP17A1). wikipedia.orgnih.gov
Estrogens have been shown to exert a regulatory influence on both of these enzymes. Estradiol, for instance, can decrease the activity of 5α-reductase. wikipedia.org Furthermore, estrogens can repress the expression of CYP17A1. nih.gov This suggests a feedback mechanism where estrogens can modulate the flow of steroid precursors through the backdoor pathway, thereby influencing the production of 3α,17-dihydroxy-5α-pregnan-20-one and subsequent androgens. This intraovarian regulation is crucial for maintaining hormonal balance during different stages of development and the reproductive cycle.
Interrelationships with Other Physiologically Relevant C21-Steroid Metabolites
The metabolic pathways of 3α,17-dihydroxy-5α-pregnan-20-one are intricately linked with other C21-steroid metabolites, reflecting a complex network of steroidogenesis.
Metabolic Link to Progesterone
Progesterone is a primary precursor for the synthesis of 3α,17-dihydroxy-5α-pregnan-20-one. nih.govnih.gov The metabolic cascade begins with the conversion of progesterone to 17α-hydroxyprogesterone (17-OHP). This is followed by the action of 5α-reductase on 17-OHP to produce 5α-pregnan-17α-ol-3,20-dione. wikipedia.org Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase catalyzes the conversion of 5α-pregnan-17α-ol-3,20-dione into 3α,17-dihydroxy-5α-pregnan-20-one. wikipedia.org This metabolic sequence underscores the direct link between progesterone and the formation of this key backdoor pathway intermediate.
| Precursor | Enzyme | Product |
| Progesterone | 17α-hydroxylase | 17α-hydroxyprogesterone |
| 17α-hydroxyprogesterone | 5α-reductase | 5α-pregnan-17α-ol-3,20-dione |
| 5α-pregnan-17α-ol-3,20-dione | 3α-hydroxysteroid dehydrogenase | 3α,17-dihydroxy-5α-pregnan-20-one |
Connections to 11β-Hydroxyprogesterone and 11-Ketoprogesterone Metabolism
Mechanistic Actions on Neuronal Receptors
Non-Genomic Mechanisms of Action
The modulation of the GABAA receptor by 3alpha,17-dihydroxy-5alpha-pregnan-20-one is a prime example of a non-genomic steroid mechanism. nih.gov This pathway involves direct interaction with a membrane-bound protein receptor, bypassing the need for nuclear translocation and gene transcription. nih.gov This rapid modulation of ion channel function allows for immediate adjustments in neuronal excitability in response to fluctuating levels of the neurosteroid. nih.gov These non-genomic effects are mediated by binding sites on the GABAA receptor protein that are distinct from those for GABA, benzodiazepines, or barbiturates, highlighting a unique modulatory pathway for this class of endogenous compounds. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 17α-hydroxyallopregnanolone; 17-OH-allo wikipedia.org |
| Gamma-Aminobutyric Acid | GABA |
| 3α-hydroxy-5α-pregnan-20-one | Allopregnanolone (B1667786); 3α,5α-THP; HPO nih.govnih.govnih.gov |
| 3α,17α-dihydroxy-5β-pregnan-20-one | 17-hydroxypregnanolone; 17-OH-PA acs.org |
| 3β-hydroxy-5α-pregnan-20-one | Isoallopregnanolone nih.gov |
| Progesterone (B1679170) | |
| Cortisol |
Potential Modulatory Effects on Other Neurotransmitter Systems (e.g., NMDA, Dopamine)
The neuroactive steroid this compound, also known as 17α-hydroxyallopregnanolone, is structurally related to other endogenous steroids that are known to interact with a variety of neurotransmitter systems beyond the GABA-A receptor. While direct research on the modulatory effects of this compound on the N-methyl-D-aspartate (NMDA) and dopamine (B1211576) systems is limited, studies on closely related compounds provide a basis for potential interactions.
NMDA Receptor System
Direct electrophysiological studies on this compound are not extensively detailed in current literature. However, research into its stereoisomer, 3α,17α-dihydroxy-5β-pregnan-20-one (17-hydroxypregnanolone), has provided some insight. Patch-clamp electrophysiology experiments conducted on cultured hippocampal neurons have shown that this 5β-isomer has a moderate inhibitory effect at NMDA receptors. nih.gov
It is important to note that the stereochemical configuration at the 5-position (alpha vs. beta) can significantly influence the biological activity of neurosteroids. Therefore, while the findings on the 5-beta isomer are informative, they cannot be directly extrapolated to the 5-alpha compound. The parent compound, 3alpha-hydroxy-5alpha-pregnan-20-one (allopregnanolone), is generally considered to have little affinity for NMDA receptors in its free form.
| Compound | Receptor System | Observed Effect | Methodology | Source |
|---|---|---|---|---|
| 3α,17α-dihydroxy-5β-pregnan-20-one | NMDA Receptor | Moderate inhibitory effect | Patch-clamp electrophysiology in cultured hippocampal neurons | nih.gov |
Dopamine System
The direct effects of this compound on the dopamine neurotransmitter system have not been specifically characterized. However, extensive research has been conducted on its parent compound, allopregnanolone, which reveals complex interactions with dopaminergic pathways.
Studies have shown that allopregnanolone can modulate dopamine-mediated behaviors. Research in rodent models indicates that allopregnanolone can produce effects similar to those of dopamine receptor antagonists, such as reducing conditioned avoidance, apomorphine-induced climbing, and amphetamine-induced motor hyperactivity. nih.gov Furthermore, allopregnanolone has been found to reduce the evoked release of dopamine in the nucleus accumbens of both male and female rats. nih.gov These actions are thought to be mediated primarily through allopregnanolone's potentiation of GABA-A receptors, which in turn can regulate dopamine release. nih.govnih.gov
Given that this compound is a direct metabolite of allopregnanolone, it exists within the same neurochemical milieu. However, the addition of a hydroxyl group at the C17α position could alter its binding affinity and functional effects at various receptors. Without direct experimental evidence, its specific modulatory role in the dopamine system remains speculative.
Physiological and Cellular Roles in Neural Systems
Modulation of Neuronal Excitability and Neurotransmission
At nanomolar concentrations, allopregnanolone (B1667786) potentiates the effect of GABA, while at higher micromolar concentrations, it can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA. nih.gov This dual action underscores its powerful inhibitory influence on neurotransmission. The sensitivity of GABA-A receptors to allopregnanolone can vary depending on the subunit composition of the receptor. For instance, receptors containing α1β1γ2 and α3β1γ2 subunits are enhanced by low concentrations of allopregnanolone, whereas receptors with α2-, α4-, α5-, or α6-subunits require higher concentrations for a similar effect. frontiersin.org
Chronic exposure to allopregnanolone can lead to a downregulation of GABA-A receptor function and changes in the receptor's subunit composition, a phenomenon observed in both cultured cortical neurons and during physiological states like pregnancy. nih.govfrontiersin.org This plasticity in the GABAergic system highlights the dynamic nature of allopregnanolone's influence on neuronal signaling.
| Concentration Range | Mechanism of Action | Effect on Neuronal Excitability | Reference |
|---|---|---|---|
| Nanomolar (nM) | Positive allosteric modulation (potentiates GABA effect) | Decreased | nih.gov |
| Micromolar (µM) | Direct activation of GABA-A receptor chloride channel | Significantly decreased | nih.gov |
Influence on Stress Response Mechanisms
Allopregnanolone plays a significant role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. The activation of the HPA axis in response to a stressor leads to the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov ACTH then acts on the adrenal glands to promote the synthesis and release of glucocorticoids, such as cortisol. nih.gov
Research has demonstrated that allopregnanolone can attenuate the neuroendocrine response to stress. frontiersin.org Pre-treatment with allopregnanolone has been shown to decrease stress-induced increases in plasma ACTH and cortisol. frontiersin.orgnih.gov This inhibitory effect is thought to be mediated through its potentiation of GABAergic inhibition of CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.orgbioscientifica.com
Furthermore, allopregnanolone levels themselves are influenced by the HPA axis. Acute stress can lead to an increase in allopregnanolone concentrations in both the brain and plasma. nih.govnih.gov Pharmacological challenges with CRH or ACTH have also been shown to increase allopregnanolone levels. frontiersin.orgfrontiersin.org This suggests a reciprocal relationship where allopregnanolone is part of a negative feedback loop to regulate the HPA axis and restore homeostasis following a stressful event. mdpi.com
| HPA Axis Component | Effect of Allopregnanolone | Mechanism | Reference |
|---|---|---|---|
| Corticotropin-Releasing Hormone (CRH) | Decreased expression and release | Potentiation of GABAergic inhibition of PVN neurons | frontiersin.orgnih.gov |
| Adrenocorticotropic Hormone (ACTH) | Decreased release | Inhibition of CRH release from the hypothalamus | frontiersin.orgnih.gov |
| Cortisol | Decreased release | Inhibition of ACTH release from the pituitary | frontiersin.orgbioscientifica.com |
Neurotrophic and Neuroplasticity Effects
Beyond its immediate effects on neurotransmission, allopregnanolone exhibits significant neurotrophic and neuroplastic properties, influencing the development and structure of the nervous system.
Studies have shown that allopregnanolone can induce a significant, dose-dependent increase in the proliferation of neural progenitor cells (NPCs). nih.govnih.gov This effect has been observed in NPCs derived from the rat hippocampus and in human neural stem cells. nih.govelsevierpure.com The newly formed cells have been identified as being of a neuronal lineage. nih.gov This proliferative effect suggests a role for allopregnanolone in neurogenesis, the process of generating new neurons. nih.govpnas.org The mechanism underlying this proliferation involves the activation of voltage-gated L-type calcium channels. nih.govnih.gov
Concurrent with its proliferative effects, allopregnanolone has been found to regulate the expression of genes involved in the cell cycle. nih.gov Microarray analysis has revealed that allopregnanolone increases the expression of genes that promote mitosis while inhibiting the expression of genes that suppress cell proliferation. nih.govnih.gov This genetic regulation provides a molecular basis for its ability to stimulate the proliferation of neural progenitor cells.
Allopregnanolone can also influence the physical structure of neurons. Research has demonstrated that exposure of cultured hippocampal neurons to allopregnanolone can induce a rapid regression of neurites, the projections that extend from a neuron's cell body. nih.govnih.gov This neurite regression is hypothesized to be a precursor to mitogenesis, initiated by an increase in intracellular calcium. nih.gov This effect on neuronal morphology is specific to allopregnanolone, as its inactive stereoisomer, 3β-hydroxy-5β-pregnan-20-one, does not produce the same effect. nih.gov
Contributions to Cognitive and Affective Processes (mechanistic focus)
The modulatory effects of allopregnanolone on neuronal function have significant implications for cognitive and affective processes. Its anxiolytic properties are well-documented and are primarily attributed to its potentiation of GABA-A receptor function. nih.gov
Functional magnetic resonance imaging (fMRI) studies have provided insights into the neural mechanisms underlying allopregnanolone's effects on emotion regulation. In response to emotional stimuli, allopregnanolone has been shown to reduce activity in brain regions associated with the generation of negative emotions, such as the amygdala and insula. nih.gov Concurrently, it can enhance activity in regions linked to regulatory processes, like the dorsal medial prefrontal cortex, and increase connectivity between the amygdala and this prefrontal region. nih.gov This shift in neural activity is associated with reduced self-reported anxiety. nih.gov
The role of allopregnanolone in affective disorders is complex. While it generally has anxiolytic and antidepressant-like effects, fluctuations in its levels have been implicated in the pathophysiology of reproductive mood disorders like premenstrual dysphoric disorder (PMDD) and postpartum depression (PPD). nih.govnih.gov It is hypothesized that in susceptible individuals, changes in allopregnanolone levels can trigger affective dysregulation, potentially due to alterations in GABA-A receptor subunit expression. nih.gov
Neuroimmune System Modulation
Recent research has highlighted the anti-inflammatory effects of neurosteroids in the brain and peripheral tissues. nih.gov These effects are notable for their influence on the activation and signaling of Toll-like receptors (TLRs), leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory ones. nih.gov This modulation of neuroimmune responses by neuroactive steroids like allopregnanolone is being explored for its therapeutic potential in various neuropsychiatric disorders characterized by neuroinflammation. nih.gov
Interaction with Microglia and Astrocytes
Allopregnanolone directly interacts with microglia and astrocytes, the resident immune cells of the CNS, to regulate their function and inflammatory status. nih.govresearchgate.net Both microglia and astrocytes are key players in neuroinflammation, and their activation can lead to the production of inflammatory mediators. nih.gov
Studies have shown that allopregnanolone can suppress the activation of both microglia and astrocytes, helping to normalize their function and exert anti-inflammatory effects. nih.govresearchgate.net For instance, in a preclinical model of Alzheimer's disease, treatment with allopregnanolone was found to inhibit microglial activation. nih.gov This was evidenced by a significant decrease in the expression of OX42 (also known as CD11b/c), a marker for microglial activation, in the frontal-parietal-temporal cortex of treated mice. nih.gov
Furthermore, allopregnanolone has been observed to modulate microglial morphology and phagocytic activity. nih.gov It can induce the extension of microglial cell processes and decrease their migratory capacity, suggesting a shift towards a less inflammatory state. nih.gov Human microglia have also been shown to synthesize allopregnanolone, and this production increases in response to oxidative stress, suggesting a protective mechanism. mdpi.com Exogenous allopregnanolone has been shown to protect human microglial cells from rotenone-induced toxicity. mdpi.com
In astrocytes, allopregnanolone has been shown to decrease oxidative stress, inhibit apoptosis, and reduce pro-inflammatory activation. nih.gov This is accompanied by the restoration of cellular ATP levels, indicating a promotion of astrocytic health and function. nih.gov
Table 1: Effects of 3α,17-Dihydroxy-5α-pregnan-20-one on Microglia
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Preclinical Model of Alzheimer's Disease | Inhibited microglial activation, as indicated by reduced OX42 expression. | nih.gov |
| Murine Microglial BV-2 Cells and Primary Microglia | Induced microglial cell process extension, decreased migratory capacity, and modulated phagocytic activity. | nih.gov |
| Human Microglial Clone 3 (HMC3) Cell Line | Protected against rotenone-induced reduction in cell viability. | mdpi.com |
Modulation of Inflammatory Pathways and Cytokine Production
A significant aspect of allopregnanolone's neuroimmune function is its ability to modulate inflammatory signaling pathways, particularly those involving Toll-like receptors (TLRs). sciencedaily.comcusabio.com TLRs are crucial components of the innate immune system and play a role in initiating inflammatory responses. sciencedaily.com
Allopregnanolone has been shown to inhibit the activation of TLR4 signaling in macrophages and the brain. sciencedaily.comunc.edu It achieves this by preventing the binding of TLR4 to MD2 proteins, which are necessary for the production of transcription factors that regulate inflammatory gene expression. sciencedaily.comunc.edu This inhibition of TLR4 activation leads to a reduction in the production of pro-inflammatory cytokines and chemokines such as NF-κB, HMGB1, MCP-1, and TNF-α. sciencedaily.comunc.edu The anti-inflammatory actions of allopregnanolone are considered distinct from its well-known effects on GABA-A receptors. nih.govnih.gov
Research has demonstrated that allopregnanolone inhibits TLR4 and TLR7 activation in human macrophages, resulting in decreased production of cytokines and chemokines. frontiersin.org While the inhibition of TLR4 activation was observed in cells from both male and female donors, the inhibition of TLR7 signals showed specificity for female donors. frontiersin.org
In addition to inhibiting pro-inflammatory pathways, allopregnanolone can also enhance anti-inflammatory signaling. It has been found to upregulate the production of the anti-inflammatory cytokine IL-10 through the endosomal TRIF-dependent TLR4 signaling pathway. nih.gov
Table 2: Modulation of Inflammatory Mediators by 3α,17-Dihydroxy-5α-pregnan-20-one
| Inflammatory Mediator | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Decreased Production | Inhibition of TLR4 signaling pathway | sciencedaily.comunc.edunih.gov |
| Chemokines (e.g., MCP-1) | Decreased Production | Inhibition of TLR4 signaling pathway | sciencedaily.comunc.edu |
| NF-κB | Decreased Activation | Inhibition of TLR4 signaling pathway | sciencedaily.comunc.edu |
| HMGB1 | Decreased Expression | Inhibition of TLR4 signaling pathway | sciencedaily.comunc.edu |
| IL-10 | Increased Production | Enhancement of endosomal TRIF-dependent TLR4 signaling | nih.gov |
Analytical Methodologies for Quantitative Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for steroid analysis, valued for its high chromatographic resolution and sensitivity. mdpi.com For the analysis of neurosteroids like 3α,17-Dihydroxy-5α-pregnan-20-one, which are non-volatile, a critical derivatization step is required prior to injection into the GC system. mdpi.com This chemical modification, typically silylation (e.g., using N-(trimethylsilyl)imidazole), converts the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. mdpi.com
Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated analytes then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing definitive structural identification and quantification. mdpi.com GC-MS methods, often coupled with tandem mass spectrometry (GC-MS/MS), offer excellent specificity and sensitivity, making them suitable for detecting sub-picomolar concentrations of steroids in biological samples. mdpi.comresearchgate.net While specific validated methods for 3α,17-Dihydroxy-5α-pregnan-20-one are not extensively detailed in the literature, the principles are well-established from the analysis of allopregnanolone (B1667786) and other precursors in rat brain and plasma. researchgate.netnih.gov
| Parameter | Description | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS/GC-MS/MS) | mdpi.com |
| Prerequisite | Derivatization (e.g., silylation) to increase volatility and thermal stability. | mdpi.com |
| Advantages | High sensitivity, resolution, reproducibility, and specificity. | mdpi.com |
| Application | Quantification of neurosteroids and their precursors in various biological matrices. | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for steroid quantification due to its high specificity, versatility, and ability to measure multiple analytes simultaneously without the need for derivatization, although derivatization can significantly enhance sensitivity. nih.govnih.gov
The typical workflow involves sample preparation, which can range from a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) to a more rigorous solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. nih.govnih.govresearcher.life The prepared extract is then injected into a high-performance liquid chromatography (HPLC) system, where 3α,17-Dihydroxy-5α-pregnan-20-one and other steroids are separated, often on a C18 reversed-phase column. nih.gov
For enhanced sensitivity, especially for neurosteroids with a ketone group, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) can be employed to introduce a permanently charged group, improving ionization efficiency in the mass spectrometer. nih.govnih.gov The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves monitoring a specific precursor-to-product ion transition for each analyte, minimizing background interference and allowing for accurate quantification even at very low concentrations (pg/mL levels). nih.govnih.gov Validated LC-MS/MS methods are routinely used for quantifying the precursor 17α-hydroxyprogesterone and the related compound allopregnanolone in serum and plasma. researcher.lifenih.govnih.gov
| Parameter | Sample Preparation | Derivatization | Instrumentation | Lower Limit of Quantitation (LLOQ) | Source |
| 17α-hydroxyprogesterone | Solid-phase & liquid-liquid extraction | None | ID-LC/MS/MS | 2.46 nmol/L (in serum) | nih.gov |
| 17α-hydroxyprogesterone | Ether/ethylacetate extraction | None | LC-MS/MS | 1 nmol/L (in serum) | nih.gov |
| Allopregnanolone | Protein precipitation (methanol) | None | HPLC-MS/MS | 0.78 ng/mL (in serum) | researcher.life |
| Allopregnanolone | Solid-phase extraction | 2-hydrazino-1-methylpyridine | LC-MS/MS | 1.25 pg (in rat brain/plasma) | nih.gov |
Radioligand Binding Assays for Receptor Characterization (e.g., [3H]muscimol binding)
Radioligand binding assays are fundamental in vitro tools used to characterize the interaction of compounds with specific receptor sites. To investigate the potential modulatory effects of 3α,17-Dihydroxy-5α-pregnan-20-one on the γ-aminobutyric acid type A (GABA-A) receptor, a [3H]muscimol binding assay would be employed. nih.gov Muscimol is a potent GABA-A receptor agonist that binds to the same site as the endogenous neurotransmitter GABA. nih.gov
In this assay, brain membrane preparations are incubated with a fixed concentration of radiolabeled [3H]muscimol in the presence and absence of varying concentrations of the test compound (3α,17-Dihydroxy-5α-pregnan-20-one). nih.gov If the compound acts as a positive allosteric modulator of the GABA-A receptor, it would be expected to increase the affinity of [3H]muscimol for the receptor, resulting in an increase in measured radioactivity bound to the membranes. Conversely, a negative modulator would decrease binding. By measuring the displacement of the radioligand or the enhancement of its binding, key parameters such as the binding affinity (Ki) or the concentration required to elicit a half-maximal effect (EC50) can be determined. nih.gov This technique provides crucial information on whether the compound directly interacts with and modulates the primary neurotransmitter binding site on the receptor complex. nih.gov
Electrophysiological Techniques in Neuronal Systems
Electrophysiological techniques, such as patch-clamp recording, offer a direct functional measure of a compound's effect on ion channel activity in neuronal systems. To assess the impact of 3α,17-Dihydroxy-5α-pregnan-20-one on GABA-A receptor function, whole-cell or single-channel recordings would be performed on cultured neurons or in brain slices. jneurosci.org
In a typical experiment, a neuron is held at a specific membrane potential, and GABA is applied to elicit an inward chloride current through the GABA-A receptor channels. The test compound, 3α,17-Dihydroxy-5α-pregnan-20-one, would then be co-applied with GABA. If the compound potentiates the receptor's function, it would lead to an increase in the amplitude or duration of the GABA-evoked current. This method can distinguish between a direct activation of the receptor (current elicited in the absence of GABA) and a modulatory effect (enhancement of the GABA-induced current). Such studies provide real-time, functional data on how the compound alters neuronal excitability and are critical for understanding its physiological role in the central nervous system. jneurosci.org
Application in Animal Models and Biological Samples (e.g., rat brain and serum)
The quantitative analysis of 3α,17-Dihydroxy-5α-pregnan-20-one in animal models is essential for understanding its biosynthesis, metabolism, and physiological regulation. Based on established methods for other neurosteroids, its concentration can be measured in various biological samples, including serum, plasma, and specific brain regions of rats. researchgate.netnih.gov
For instance, studies measuring the related neurosteroid allopregnanolone have successfully used GC-MS and LC-MS/MS to quantify its levels in rat brain and plasma following different physiological and pharmacological manipulations. researchgate.netnih.govnih.gov These studies have shown that neurosteroid levels in the brain can be significantly different from those in peripheral circulation, suggesting local synthesis within the central nervous system. researchgate.netnih.gov For example, allopregnanolone has been measured in the brains of adrenalectomized and castrated rats, demonstrating its de novo synthesis in the brain. researchgate.net Similar analytical approaches would allow researchers to determine the concentration of 3α,17-Dihydroxy-5α-pregnan-20-one in rat brain and serum, providing insight into its potential role as a centrally-acting neurosteroid. jneurosci.org
| Compound | Sample Matrix | Analytical Method | Key Finding | Source |
| Allopregnanolone | Rat brain, plasma | GC-MS | Levels in brain are not solely dependent on peripheral sources. | researchgate.netnih.gov |
| Allopregnanolone | Rat cerebral cortex | N/A (biochemical assay) | Levels are dramatically increased after acute ethanol (B145695) administration. | jneurosci.org |
| Allopregnanolone | Rat brain, serum | LC-MS/MS | A sensitive method was developed with an LLOQ of 1.25 pg. | nih.gov |
Comparative Research and Analogues of 3α,17 Dihydroxy 5α Pregnan 20 One
Structure-Activity Relationships of Pregnane (B1235032) Neurosteroids
The biological activity of pregnane neurosteroids, including 3α,17-Dihydroxy-5α-pregnan-20-one, is intrinsically linked to their specific molecular structure. Research into their structure-activity relationships (SAR) has revealed key chemical features that are essential for their modulatory effects, particularly at the γ-aminobutyric acid type A (GABA-A) receptor. nih.govcapes.gov.br These neurosteroids are known to be potent positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to GABA and thereby increasing inhibitory neurotransmission. nih.govnih.gov
A foundational requirement for the positive modulatory activity of pregnane steroids at GABA-A receptors is the presence of a hydroxyl group in the 3α-position on the A-ring of the steroid nucleus. nih.govmdpi.com This feature is considered obligatory for significant functional activity. nih.govnih.gov The stereochemistry of this hydroxyl group is critical; its epimers, the 3β-hydroxy steroids, are typically inactive or may even act as antagonists at the GABA-A receptor. nih.govnih.gov
The configuration of the A and B rings (the A/B ring junction) also plays a crucial role. Steroids with a 5α-reduced configuration, such as 3α,17-Dihydroxy-5α-pregnan-20-one, are generally more potent modulators of GABA-A receptors compared to their 5β-isomers. nih.gov This enantioselectivity underscores that neurosteroids interact with specific binding sites on the receptor protein rather than causing a general disruption of the cell membrane. nih.gov
Furthermore, modifications to other parts of the steroid molecule, such as the D-ring or the side chain at position C17, can significantly impact the steroid's efficacy and kinetics. nih.govconicet.gov.ar Alterations at the C17 or C20 region have been shown to drastically alter the transduction kinetics of tonic current activation at extrasynaptic GABA-A receptors, highlighting the importance of the entire molecular structure in determining the specific pharmacological profile of each neurosteroid. nih.govnih.gov
Comparison with Isomeric and Stereoisomeric Forms (e.g., 3β-OH pregnane steroids)
The biological effects of 3α,17-Dihydroxy-5α-pregnan-20-one are highly dependent on its specific stereochemistry. Comparisons with its isomers reveal that subtle changes in the spatial arrangement of functional groups can lead to dramatically different, or even opposing, activities at the GABA-A receptor.
The most significant comparison is between 3α-hydroxy and 3β-hydroxy pregnane steroids. The 3α-hydroxy configuration is essential for the positive allosteric modulation of GABA-A receptors. mdpi.com In contrast, their 3β-hydroxy epimers are generally inactive as positive modulators and can act as negative modulators or antagonists. nih.govnih.gov For instance, epi-allopregnanolone (3β-hydroxy-5α-pregnan-20-one) can act as a negative allosteric modulator, opposing the effects of GABA. researchgate.net Some 3β-hydroxy steroids have been shown to possess both agonistic and antagonistic properties, depending on the experimental conditions and the presence of other modulators like allopregnanolone (B1667786). nih.gov
The stereochemistry at the C5 position also influences potency. The 5α-reduced pregnane steroids, like 3α,17-Dihydroxy-5α-pregnan-20-one, are typically more potent positive modulators of the GABA-A receptor than their 5β-reduced counterparts (e.g., pregnanolone). nih.govresearchgate.net Studies comparing allopregnanolone (a 5α-steroid) and pregnanolone (B1679072) (its 5β-isomer) show that while both are effective, the 5α-isomer is generally more potent. nih.govnih.gov This difference in potency suggests a better fit or interaction of the 5α-configuration within the neurosteroid binding site on the GABA-A receptor.
| Steroid Feature | Example Compound | Effect on GABA-A Receptor | General Potency |
|---|---|---|---|
| 3α-Hydroxy, 5α-Pregnane | Allopregnanolone | Positive Allosteric Modulator nih.gov | High nih.gov |
| 3β-Hydroxy, 5α-Pregnane | Epi-allopregnanolone | Inactive or Negative Allosteric Modulator nih.govresearchgate.net | Low to None (as a positive modulator) nih.gov |
| 3α-Hydroxy, 5β-Pregnane | Pregnanolone | Positive Allosteric Modulator nih.gov | Lower than 5α-isomer nih.gov |
Analysis of Synthetic Analogues and Derivatives
To explore and potentially enhance the therapeutic properties of neurosteroids like 3α,17-Dihydroxy-5α-pregnan-20-one, researchers have synthesized a variety of analogues and derivatives. These synthetic modifications aim to improve properties such as potency, selectivity for specific GABA-A receptor subtypes, water solubility, and brain accessibility. researchgate.netnih.gov
One area of focus has been the modification of the steroid's B-ring. For example, the synthesis of 3α-hydroxy-7a-homo-5α-pregnan-20-one, an analogue of allopregnanolone with an expanded B-ring, has been undertaken to study how changes in the steroid's core structure affect its binding and activity at the GABA-A receptor. researchgate.net
Another strategy involves introducing polar groups to the steroid skeleton to increase water solubility, which is a challenge for the naturally lipophilic allopregnanolone and its derivatives. researchgate.netnih.gov Research has focused on adding polar side chains to position 16α of the D-ring. The key reaction to achieve this is often the Michael addition to pregn-16-en-20-one derivatives. researchgate.netnih.gov The link between the steroid and the new side chain can be a carbon atom (e.g., via diethyl malonate addition) or an oxygen atom. nih.gov Studies have shown that some of these synthetic derivatives, particularly certain carbamates, were able to displace ligands from the picrotoxin (B1677862) binding site on the GABA-A receptor, indicating interaction with the receptor complex. nih.gov While these specific analogues were not more potent than a previously studied ammonium (B1175870) salt derivative, their nonionic nature is considered an advantage for potential passage across the blood-brain barrier. nih.gov
These synthetic efforts provide valuable insights into the pharmacophore of neurosteroids, helping to delineate the structural requirements for interaction with the GABA-A receptor and guiding the design of new molecules with potentially improved pharmacological profiles. conicet.gov.ar
Differential Effects from Parent Steroids (e.g., Progesterone) and Other Neurosteroids (e.g., Allopregnanolone, THDOC)
The actions of 3α,17-Dihydroxy-5α-pregnan-20-one and related neurosteroids are distinct from their parent steroid hormones and differ in subtlety from other neuroactive steroids.
Progesterone (B1679170): The primary parent steroid, progesterone, exerts its major biological effects through a genomic mechanism. nih.gov It binds to intracellular progesterone receptors (PRs), which then act as ligand-activated transcription factors to regulate gene expression. mdpi.com This process is relatively slow. In contrast, its 3α,5α-reduced metabolites, such as allopregnanolone and by extension 3α,17-Dihydroxy-5α-pregnan-20-one, act non-genomically. nih.govfrontiersin.org They rapidly modulate neuronal excitability by binding directly to membrane-bound ion channels like the GABA-A receptor, an action that occurs on a timescale of seconds to minutes and does not require gene transcription. nih.govconicet.gov.ar
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): 3α,17-Dihydroxy-5α-pregnan-20-one is also known as 17α-hydroxyallopregnanolone. wikipedia.org The only structural difference from the more widely studied allopregnanolone is an additional hydroxyl group at the C17 position. wikipedia.org This modification is significant, as research indicates that alterations at the C17 or C20 region can drastically change the transduction kinetics and activity at GABA-A receptors. nih.gov Therefore, while both compounds are positive allosteric modulators, 17α-hydroxyallopregnanolone is expected to have a distinct pharmacological profile, potentially differing in potency, efficacy, or receptor subtype selectivity compared to allopregnanolone.
Tetrahydrodeoxycorticosterone (THDOC): THDOC (3α,21-dihydroxy-5α-pregnan-20-one) is another potent endogenous positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org Like allopregnanolone, it is a 3α,5α-reduced pregnane steroid. The key structural difference is the position of the second hydroxyl group; THDOC has it at C21 on the side chain, whereas 17α-hydroxyallopregnanolone has it at C17 on the D-ring. wikipedia.orgcaymanchem.com Both THDOC and allopregnanolone enhance GABA-mediated currents and can activate extrasynaptic, δ-subunit-containing GABA-A receptors that mediate tonic inhibition. nih.gov Given the sensitivity of receptor activity to the placement of functional groups, the different hydroxylation patterns of THDOC and 17α-hydroxyallopregnanolone likely result in distinct modulatory properties. nih.gov
| Compound | Primary Mechanism of Action | Primary Molecular Target | Key Structural Feature |
|---|---|---|---|
| Progesterone | Genomic nih.gov | Intracellular Progesterone Receptors mdpi.com | Pregn-4-ene-3,20-dione backbone |
| Allopregnanolone | Non-genomic nih.gov | GABA-A Receptor (Positive Allosteric Modulator) nih.gov | 3α-hydroxy, 5α-reduced pregnane |
| 3α,17-Dihydroxy-5α-pregnan-20-one | Non-genomic (presumed) | GABA-A Receptor (presumed Positive Allosteric Modulator) | 3α-hydroxy, 5α-reduced, 17α-hydroxy pregnane wikipedia.org |
| THDOC | Non-genomic nih.gov | GABA-A Receptor (Positive Allosteric Modulator) nih.govwikipedia.org | 3α-hydroxy, 5α-reduced, 21-hydroxy pregnane caymanchem.com |
Future Research Directions and Unanswered Questions
Elucidation of Novel Biosynthetic and Metabolic Regulatory Mechanisms
The synthesis of 3alpha,17-Dihydroxy-5alpha-pregnan-20-one is a multi-step enzymatic process primarily involving the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov While the core pathway is established, the intricate regulatory mechanisms governing the expression and activity of these enzymes in different brain regions and cell types are not fully understood. nih.gov Future research is needed to uncover novel factors and signaling pathways that dynamically control the biosynthesis and metabolism of this neurosteroid.
One emerging area of interest is the role of the pregnane (B1235032) xenobiotic receptor (PXR) as a potential regulator of allopregnanolone (B1667786) synthesis. nih.gov Further studies are required to fully characterize the interaction between PXR and the biosynthetic machinery of this compound and its functional implications. Additionally, the contribution of different isoforms of 5α-reductase and 3α-HSD to the tissue-specific and context-dependent synthesis of this neurosteroid warrants more detailed investigation. nih.govnih.gov Understanding how physiological states, such as stress and the menstrual cycle, and pathological conditions modulate these enzymatic activities will be crucial for a comprehensive understanding of this compound's role in brain health and disease. nih.govmdpi.com
Key unanswered questions in this domain include:
What are the upstream signaling cascades that regulate the expression and activity of 5α-reductase and 3α-HSD in specific neuronal and glial populations?
How do feedback mechanisms involving this compound and its precursors influence its own synthesis and metabolism?
What is the precise role of subcellular localization of biosynthetic enzymes in controlling the availability of this compound at specific synaptic or extrasynaptic sites?
Comprehensive Mapping of Receptor Subtype Specificity and Allosteric Binding Sites
The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a potent positive allosteric modulator. nih.govnih.gov However, the GABA-A receptor is a heteropentameric protein with a vast array of subunit combinations, each conferring distinct pharmacological properties. nih.govresearchgate.net While it is known that this compound can modulate a wide variety of GABA-A receptor subtypes, a comprehensive map of its subtype specificity and the molecular determinants of this specificity is still lacking. nih.gov
Recent studies have identified multiple neurosteroid binding sites on the GABA-A receptor, including both intersubunit and intrasubunit locations. elifesciences.orgnih.govresearchgate.netnih.gov The differential occupancy of these sites may contribute to the diverse functional effects of this compound, such as potentiation of GABAergic currents and direct activation of the receptor at higher concentrations. elifesciences.orgnih.gov Future research should aim to:
Systematically characterize the binding affinity and efficacy of this compound at various GABA-A receptor subunit compositions.
Elucidate the precise molecular interactions at each of the identified allosteric binding sites and how they translate into specific modulatory effects.
Investigate how the subunit composition of GABA-A receptors in different neuronal circuits influences the physiological response to this compound.
A detailed understanding of these interactions will be pivotal for developing more selective therapeutic agents that can target specific GABA-A receptor subtypes to achieve desired clinical outcomes with fewer side effects.
Advanced In Vivo Models for Elucidating Specific Neural Circuitry Effects
While the effects of this compound on neuronal excitability are well-documented at the cellular level, its precise impact on the activity of specific neural circuits in vivo is an area of active investigation. news-medical.net Traditional pharmacological studies in animal models have provided valuable insights, but they often lack the cellular and circuit-level specificity needed to dissect the compound's complex actions. nih.govnih.gov
The advent of advanced techniques such as optogenetics and chemogenetics offers powerful tools to manipulate the activity of genetically defined neuronal populations with high temporal and spatial precision. frontiersin.orgnih.govelifesciences.org By combining these approaches with in vivo electrophysiology and behavioral assays in rodent models, researchers can begin to unravel how this compound modulates the function of specific circuits involved in mood, cognition, and stress responses.
Future research utilizing these advanced models should focus on:
Identifying the specific neuronal populations and circuits that are most sensitive to modulation by this compound.
Determining how this neurosteroid alters the dynamic activity and connectivity of these circuits to produce its behavioral effects.
Investigating how the circuit-level effects of this compound may be altered in animal models of neuropsychiatric and neurodegenerative disorders.
These studies will be instrumental in bridging the gap between the molecular actions of this compound and its complex influence on brain function and behavior.
Integration with Omics-Level Data for Systems Neuroscience Understanding
To achieve a holistic understanding of the role of this compound in the brain, it is imperative to move beyond single-pathway or single-receptor analyses and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for constructing comprehensive models of this neurosteroid's actions. nih.govnih.govnortheastern.edu
Transcriptomic studies have already begun to reveal the downstream molecular changes induced by this compound. mdpi.com By combining these data with proteomic and metabolomic profiles, researchers can build a more complete picture of the cellular and synaptic adaptations that occur in response to fluctuations in this neurosteroid.
Future research in this area should aim to:
Generate comprehensive multi-omics datasets from specific brain regions and cell types under different physiological and pathological conditions where this compound is implicated.
Employ advanced bioinformatics and computational modeling to integrate these datasets and identify key signaling networks and biological pathways modulated by this compound. arxiv.orgoeno-one.eu
Utilize these systems-level models to generate new hypotheses about the neurosteroid's function that can be tested experimentally, leading to the discovery of novel biomarkers and therapeutic targets.
This integrative approach will be crucial for unraveling the multifaceted role of this compound in the complex regulatory landscape of the brain.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 3alpha,17-Dihydroxy-5alpha-pregnan-20-one in biological samples?
Methodological Answer:
- Radioimmunoassays (RIAs) are widely used due to their specificity for neuroactive steroids. For example, RIAs have detected rapid increases (4–20-fold) of this compound in rat cerebral cortex and plasma after acute stress .
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is ideal for precise quantification, leveraging the compound’s molecular weight (334.50 g/mol) and hydroxyl group reactivity for derivatization .
- Nuclear Magnetic Resonance (NMR) spectroscopy can resolve stereochemical features (e.g., 3alpha vs. 3beta hydroxyl configuration), critical for distinguishing bioactive isoforms .
Q. What molecular characteristics influence the pharmacological activity of this compound?
Methodological Answer:
- The 3alpha-hydroxyl group and 5alpha-reduced structure are essential for binding to gamma-aminobutyric acid type A (GABAA) receptors, as shown by its potent modulation of GABAergic signaling in stress studies .
- Stereochemical integrity at C17 (17-hydroxy configuration) impacts metabolic stability; improper handling or synthesis can lead to isomerization, reducing bioactivity .
Advanced Research Questions
Q. How does this compound modulate GABA receptor activity, and what experimental models are optimal for studying this interaction?
Methodological Answer:
- In vitro electrophysiology (patch-clamp recordings) in neuronal cultures or brain slices can assess direct effects on GABAA receptor chloride currents. Adrenalectomized rat models are critical for isolating adrenal vs. brain-derived steroid contributions .
- Stress paradigms (e.g., forced swim tests) in rodents demonstrate rapid (≤5 min) elevation of this compound in the hypothalamus and plasma, correlating with anxiolytic behavioral outcomes .
- CRISPR/Cas9 gene editing of GABAA receptor subunits (e.g., α4, δ) in cell lines can identify receptor subtype specificity .
Q. How can researchers resolve contradictions in reported neurosteroid levels across experimental conditions (e.g., stress vs. baseline)?
Methodological Answer:
- Adrenalectomy controls are essential to distinguish adrenal vs. local synthesis. For instance, adrenalectomized rats show undetectable plasma levels post-stress but retain cerebral cortex levels (>3 ng/g), indicating CNS-specific production .
- Temporal sampling protocols must account for rapid fluctuations; single time-point measurements may miss peak concentrations during stress responses .
- Standardized extraction methods (e.g., solid-phase extraction with C18 columns) reduce variability in recovery rates across labs .
Q. What experimental strategies are recommended for studying the compound’s biosynthesis pathways in neural vs. peripheral tissues?
Methodological Answer:
- Isotopic tracer studies (e.g., deuterated progesterone precursors) can track enzymatic conversion via 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase in tissue homogenates .
- qPCR and Western blotting of steroidogenic enzymes (e.g., AKR1C isoforms) in adrenal vs. brain tissues clarify tissue-specific synthesis routes .
- Knockout rodent models (e.g., 5alpha-reductase-deficient mice) validate enzymatic dependencies .
Q. How should researchers address stability and handling challenges during experiments?
Methodological Answer:
- Storage conditions : Store at -20°C in inert atmospheres (argon) to prevent oxidation of hydroxyl groups .
- In-lab handling : Use amber glassware to avoid photodegradation and gloveboxes for oxygen-sensitive procedures .
- Quality control : Regularly validate purity via melting point analysis (reported range: 198–202°C) and thin-layer chromatography (TLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
